4-Ethoxy-3-methylpiperidine hydrochloride
Description
4-Ethoxy-3-methylpiperidine hydrochloride is a piperidine derivative featuring an ethoxy (-OC₂H₅) group at the 4-position and a methyl (-CH₃) group at the 3-position of the piperidine ring.
Key identifiers:
Properties
Molecular Formula |
C8H18ClNO |
|---|---|
Molecular Weight |
179.69 g/mol |
IUPAC Name |
4-ethoxy-3-methylpiperidine;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-3-10-8-4-5-9-6-7(8)2;/h7-9H,3-6H2,1-2H3;1H |
InChI Key |
MOOWARSSOMXJEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCNCC1C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3-methylpiperidine hydrochloride typically involves the reaction of 3-methylpiperidine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, where the ethyl group replaces a hydrogen atom on the nitrogen of the piperidine ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of 4-Ethoxy-3-methylpiperidine hydrochloride can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-3-methylpiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives.
Scientific Research Applications
4-Ethoxy-3-methylpiperidine hydrochloride has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Medicine: Piperidine derivatives, including 4-Ethoxy-3-methylpiperidine hydrochloride, are investigated for their potential therapeutic effects, such as analgesic and anti-inflammatory properties.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-methylpiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in pain pathways, thereby exerting analgesic effects.
Comparison with Similar Compounds
Comparison with Similar Piperidine Derivatives
Structural and Physicochemical Properties
The table below compares 4-Ethoxy-3-methylpiperidine hydrochloride with structurally related piperidine derivatives:
Key Observations :
- Steric Effects : Bulky substituents, such as diphenylmethoxy (303.83 Da), may hinder receptor binding compared to smaller groups like methyl or ethoxy .
- Toxicity: Acute toxicity is noted for 4-(Diphenylmethoxy)piperidine hydrochloride, but data gaps exist for most compounds .
Toxicity and Environmental Impact
- 4-Ethoxy-3-methylpiperidine hydrochloride: No specific toxicity data available; discontinuation may imply uncharacterized risks .
- 4-(Diphenylmethoxy)piperidine hydrochloride : Classified as harmful upon acute exposure; chronic effects and environmental persistence remain unstudied .
- Chlorinated Analogs (e.g., 4-((4-chloro-3-ethylphenoxy)methyl)piperidine hydrochloride): Chlorine atoms may increase reactivity and environmental persistence, necessitating careful disposal .
Regulatory Status
- Most compounds lack detailed regulatory annotations.
Biological Activity
4-Ethoxy-3-methylpiperidine hydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring with an ethoxy and a methyl substituent, contributing to its unique pharmacological properties. This article reviews the biological activity of 4-Ethoxy-3-methylpiperidine hydrochloride, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₄ClN
- Molecular Weight : Approximately 179.69 g/mol
- Structure : The compound consists of a six-membered ring containing one nitrogen atom, with an ethoxy group (-OEt) and a methyl group (-CH₃) attached to the carbon framework.
The biological activity of 4-Ethoxy-3-methylpiperidine hydrochloride is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The structural features of the compound enhance its binding affinity, allowing it to modulate various biological pathways.
Key Mechanisms:
- Receptor Binding : The compound may act as a ligand for certain receptors, influencing cellular responses.
- Enzyme Interaction : It can inhibit or activate specific enzymes, altering metabolic pathways.
Antimicrobial Properties
Research indicates that 4-Ethoxy-3-methylpiperidine hydrochloride exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains and fungi, suggesting its potential as an antimicrobial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Antiviral Effects
The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may interfere with viral replication processes, although further research is required to elucidate the exact mechanisms involved.
Case Studies
-
Antimicrobial Activity Assessment
A study conducted on the efficacy of 4-Ethoxy-3-methylpiperidine hydrochloride against common pathogens demonstrated promising results. The compound was tested against various strains in vitro, revealing effective inhibition at specific concentrations. -
Pharmacological Evaluation
In a pharmacological study, researchers evaluated the therapeutic potential of 4-Ethoxy-3-methylpiperidine hydrochloride in animal models. The results indicated a reduction in inflammation and pain, suggesting possible applications in treating inflammatory diseases.
Synthesis and Applications
The synthesis of 4-Ethoxy-3-methylpiperidine hydrochloride typically involves the reaction of appropriate piperidine derivatives with ethyl halides under basic conditions. Its applications span across pharmaceuticals and agrochemicals due to its versatile chemical properties.
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Results indicate a moderate toxicity level, necessitating careful dosage considerations in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
